O,O'-Diethyl methylphosphonothioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: O,O’-Diethyl methylphosphonothioate can be synthesized through the reaction of methylphosphonothioic dichloride with ethanol under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of O,O’-Diethyl methylphosphonothioate may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: O,O’-Diethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonothioate oxides.
Reduction: Reduction reactions can convert it into phosphonothioate derivatives with different oxidation states.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonothioate oxides , while substitution reactions can produce various phosphonothioate esters .
Scientific Research Applications
O,O’-Diethyl methylphosphonothioate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: It serves as a reagent in biochemical studies, particularly in the investigation of enzyme mechanisms.
Medicine: It is explored for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which O,O’-Diethyl methylphosphonothioate exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in these interactions are often studied using high-resolution nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
- Diethyl methylphosphonate
- Dimethyl methylphosphonate
- O,O’-Diethyl dithiophosphate
- Methylphosphonic acid
Comparison: O,O’-Diethyl methylphosphonothioate is unique due to its specific phosphorus-sulfur bond, which imparts distinct chemical properties compared to its analogs. For example, Diethyl methylphosphonate lacks the sulfur atom, resulting in different reactivity and applications. Similarly, Dimethyl methylphosphonate has two methyl groups instead of ethyl groups, affecting its physical and chemical behavior .
Properties
IUPAC Name |
diethoxy-methyl-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O2PS/c1-4-6-8(3,9)7-5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDUXIUTPVHAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O2PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220237 | |
Record name | Phosphonothioic acid, methyl-, O,o-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6996-81-2 | |
Record name | Phosphonothioic acid, methyl-, O,o-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonothioic acid, methyl-, O,o-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O'-Diethyl methylphosphonothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of O,O'-Diethyl methylphosphonothioate (DEMPT)?
A1: DEMPT reacts readily with hydroxyl (OH) radicals in the atmosphere, showing a rate constant of 20.4 ± 0.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K []. This reaction primarily leads to the formation of diethyl methylphosphonate with a yield of 21 ± 4% [, ]. DEMPT also reacts with nitrate (NO₃) radicals, albeit at a slower rate (2.01 ± 0.20 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 296 K) []. This reaction results in a 62 ± 11% yield of diethyl methylphosphonate []. Reactions with ozone (O₃) were not observed under experimental conditions [].
Q2: Can you describe the products and mechanism of the reaction between DEMPT and OH radicals in the gas phase?
A2: The primary product of the DEMPT and OH radical reaction is diethyl methylphosphonate, formed with a yield of 21 ± 4% []. While the exact mechanism is not fully elucidated, evidence suggests the formation of an intermediate adduct followed by decomposition pathways leading to the observed products. In addition to diethyl methylphosphonate, other products detected include C₂H₅OP(S)(CH₃)OH or C₂H₅OP(O)(CH₃)SH (presumed to be the latter based on analogous reactions) [].
Q3: How does the structure of this compound relate to its reactivity?
A3: The presence of the P=S bond in DEMPT plays a crucial role in its reactivity []. This bond is more susceptible to attack by oxidizing species like OH radicals compared to the P=O bond found in its oxygen analog. This difference in reactivity is a key factor in the atmospheric degradation pathways of DEMPT.
Q4: Are there any computational studies on this compound?
A4: Yes, computational chemistry methods have been employed to investigate the structure and properties of DEMPT and related ions []. These studies used techniques like density functional theory (DFT) at the B3LYP/6-31G(d,p) level, as well as higher-level calculations such as G2 and G2(MP2) to explore isomerization pathways and relative stabilities of various ionic species [].
Q5: What analytical techniques are used to study this compound and its reactions?
A5: Several analytical methods are employed in the study of DEMPT. Gas chromatography coupled with mass spectrometry (GC-MS) is used to identify and quantify reaction products [, ]. In-situ atmospheric pressure ionization mass spectrometry (API-MS) provides real-time information about reaction intermediates and products []. Fourier transform infrared (FT-IR) spectroscopy is used to monitor the formation of specific functional groups in reaction products []. Additionally, differential thermal analysis (DTA) is applied to determine vapor pressure data for the compound [].
Q6: Why is understanding the synthesis of this compound important in the context of the Chemical Weapons Convention?
A6: Thiophosphonates, including DEMPT, can be precursors or markers for the production of highly toxic V-series nerve agents, such as VX []. Therefore, understanding the synthesis parameters, reaction conditions, and possible impurities formed during DEMPT synthesis is crucial for the verification regime of the Chemical Weapons Convention (CWC) [].
Q7: Can you elaborate on the significance of principal component analysis in studying DEMPT synthesis?
A7: Principal component analysis (PCA) is a statistical method used to analyze complex datasets and identify underlying patterns or relationships between variables. In the context of DEMPT synthesis using Lawesson's reagent, PCA can help understand the intricate interplay between reaction duration, temperature, solvent choice, and their combined influence on the final yield of DEMPT []. This information is valuable for optimizing the synthesis process and gaining a deeper understanding of the reaction mechanism.
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